Product packaging for spiro[indene-1,4'-piperidin]-3(2H)-one(Cat. No.:CAS No. 180465-55-8)

spiro[indene-1,4'-piperidin]-3(2H)-one

Cat. No.: B069124
CAS No.: 180465-55-8
M. Wt: 201.26 g/mol
InChI Key: KUQPSRVEBGIYRZ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4'-piperidin]-3(2H)-one is a privileged spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique three-dimensional structure that combines a planar indanone moiety with a saturated piperidine ring, conferring structural rigidity and potential for high selectivity when interacting with biological targets. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders. The scaffold is a key precursor in the synthesis of compounds that modulate receptors such as the sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases, neuropathic pain, and oncology. Furthermore, the embedded piperidine ring serves as a common pharmacophore in many bioactive molecules, making this compound an ideal starting point for constructing focused libraries for high-throughput screening. The carbonyl group on the indanone ring provides a handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR). Researchers utilize this building block to develop potential modulators of ion channels and kinases, investigating new pathways for treating psychiatric conditions and certain cancers. Its rigid, three-dimensional architecture is also valuable in fragment-based drug discovery (FBDD) for probing novel binding pockets. This product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B069124 spiro[indene-1,4'-piperidin]-3(2H)-one CAS No. 180465-55-8

Properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQPSRVEBGIYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594128
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180465-55-8
Record name Spiro[1H-indene-1,4′-piperidin]-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180465-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds through a two-step mechanism:

  • Deprotonation : Sodium hydride abstracts a proton from the indene moiety, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack : The carbanion attacks a piperidinone derivative (e.g., benzylbis(2-chloroethyl)amine), forming the spirocyclic framework via intramolecular cyclization.

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (90°C) enhance reaction kinetics but may promote side reactions.

  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) improve intermediate solubility.

Table 1: Representative Reaction Conditions for Spirocyclization

Starting MaterialBaseSolventTemperatureYieldReference
Indene + Benzylbis(2-Cl)amineNaH (3 eq)THF90°C, 12 h44.6%

Multicomponent Reactions for Structural Diversification

Recent advances utilize multicomponent reactions (MCRs) to assemble the spiro[indene-piperidine] scaffold in a single step. A notable example involves the piperidine-catalyzed reaction of N-alkylpiperidin-4-ones , malononitrile , and 2-arylidene-1,3-indanediones in ethanol.

Reaction Dynamics and Selectivity

The MCR proceeds via a domino mechanism:

  • Knoevenagel Condensation : Formation of an arylidene intermediate from malononitrile and 1,3-indanedione.

  • Michael Addition : Attack by the piperidinone enamine on the arylidene intermediate.

  • Cyclization : Spontaneous ring closure to form the spiro structure.

Adjusting reaction temperature modulates product selectivity:

  • Room Temperature : Favors spiro[indene-2,7'-isoquinoline] derivatives.

  • Reflux (78°C) : Promotes ring-opened tetrahydroisoquinoline products.

Table 2: Temperature-Dependent Product Distribution in MCRs

TemperatureMajor ProductYieldDiastereoselectivity
25°CSpiro[indene-2,7'-isoquinoline]65–72%High
78°Ccis-1,2,8,8a-Tetrahydroisoquinoline78–85%>20:1 dr

Catalytic Hydrogenation for Functional Group Interconversion

Post-cyclization functionalization often employs palladium-catalyzed hydrogenation to reduce unsaturated bonds or remove protective groups. For instance, hydrogenation of 1'-benzylspiro[indene-1,4'-piperidine] derivatives over 10% Pd/C in methanol quantitatively removes benzyl groups, yielding the free spiro[indene-piperidin]-3-one.

Optimization of Hydrogenation Conditions

  • Catalyst Loading : 5–10 wt% Pd/C ensures complete deprotection without over-reduction.

  • Solvent Choice : Methanol balances hydrogen solubility and substrate stability.

  • Reaction Time : 15–24 hours at ambient temperature achieves >90% conversion.

Table 3: Hydrogenation Parameters for Deprotection

SubstrateCatalystSolventTime (h)Yield
1'-Benzylspiro[indene-...]10% Pd/CMeOH1590.2%

Industrial-Scale Synthesis and Process Intensification

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and efficiency. Continuous flow reactors have emerged as a viable platform, offering:

  • Enhanced Heat/Mass Transfer : Minimizes side reactions during exothermic spirocyclization.

  • Scalability : Multi-kilogram batches can be produced with consistent purity (>98%).

Case Study: Pilot-Scale Production

A prototype continuous flow system achieved a 78% isolated yield of this compound using:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) to avoid neutralization steps .

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3-one carboxylic acid, while reduction could produce spiro[indene-1,4’-piperidin]-3-ol.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Neurokinin Receptor Antagonism: Research indicates that spiro[indene-1,4'-piperidin]-3(2H)-one exhibits significant binding affinity for neurokinin receptors, particularly NK2 receptors. This suggests its potential use in treating conditions associated with neurokinin signaling, such as pain and inflammation .
  • Somatostatin Receptor Agonism: The compound has been identified as a potent non-peptide agonist for human somatostatin receptor subtype 2 (sst2). This interaction is crucial for modulating various physiological processes, including hormone secretion and cell proliferation .

2. Medicinal Chemistry

  • Building Block in Synthesis: Due to its structural features, this compound serves as a valuable building block in the synthesis of more complex organic molecules. It can be modified to create derivatives with enhanced biological activity or selectivity.
  • Therapeutic Potential: The compound has shown promise in preclinical studies as a candidate for treating neuropathic pain and other conditions linked to receptor modulation. Its ability to selectively target specific receptors may reduce side effects commonly associated with traditional therapies .

3. Biochemical Analysis

  • Cellular Effects: Studies have demonstrated that this compound can modulate cell signaling pathways through its interactions with various receptors. This modulation can lead to significant changes in cellular responses and is vital for understanding its therapeutic mechanisms .

Case Studies

Several studies have explored the applications of this compound:

  • Neurokinin Receptor Study: A study focused on the structural requirements for neurokinin receptor antagonism demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity towards NK receptors . This research underlines the importance of structure-activity relationships in drug design.
  • Somatostatin Receptor Interaction: Another investigation highlighted the compound's role as a selective agonist for sst2 receptors. The findings suggest that this compound could be pivotal in developing therapies for conditions like acromegaly or neuroendocrine tumors where somatostatin plays a critical role .

Mechanism of Action

The mechanism of action of spiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, derivatives of this compound have been shown to act as agonists for human somatostatin receptor subtype 2 (sst2), modulating various physiological processes . The pathways involved typically include binding to the receptor, inducing conformational changes, and triggering downstream signaling cascades.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C13H15NO
  • Molecular Weight : 201.27 g/mol (base compound) .
  • Synthesis : Common routes include Nazarov cyclization of 1,4-pentadien-3-ols catalyzed by FeBr3, yielding high diastereo- and regioselectivity .
  • Applications: Derivatives are explored as aldehyde dehydrogenase 1A1 inhibitors , nonretinoid retinol-binding protein 4 antagonists , and PET tracers for acetylcholine transporter imaging .

Comparison with Structurally Similar Compounds

Spiro[indene-1,4'-quinoline]

  • Structural Difference: Replaces the piperidinone ring with a quinoline moiety.
  • Synthesis : FeBr3-catalyzed Nazarov cyclization/hydroamination cascade .
  • Key Data :
    • Yields: 59–70% .
    • Substrate Compatibility: Tolerates N-tosyl, N-mesyl, and chloro groups .
  • Advantages : Environmentally friendly catalyst, mild conditions, and exclusive selectivity .
  • Applications: Less explored in pharmaceuticals compared to piperidinone derivatives.

Spiro[isoquinoline-1,4'-piperidine]-3(4H)-one

  • Structural Difference: Isoquinoline replaces indene, altering electronic properties.
  • Key Data :
    • Molecular Formula : C13H16N2O.
    • Molecular Weight : 216.28 g/mol .
  • Applications: Not explicitly stated in evidence but structurally similar to kinase inhibitors.

Spiro[indene-1,4'-oxa-zolidinones]

  • Structural Difference: Oxazolidinone ring instead of piperidinone.
  • Synthesis : Rh(III)-catalyzed C–H activation/alkyne coupling under redox-neutral conditions .
  • Key Data :
    • Broad substrate scope, high regioselectivity.
  • Advantages : Avoids stoichiometric oxidants required in traditional spiro syntheses .

Physicochemical and Pharmacological Comparison

Table 1. Molecular Properties of Selected Spiro Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Spiro[indene-1,4'-piperidin]-3(2H)-one C13H15NO 201.27 Enzyme inhibitors, PET tracers
1'-(Phenylsulfonyl) derivative C23H25N2O5S 441.15 Sulfonyl group Intermediate for drug design
5-Bromo derivative (PET tracer) C24H28NOBr 458.39 Bromine at C5 VAChT imaging
Spiro[indene-1,4'-quinoline] Varies ~350–400 Quinoline core Natural product synthesis

Biological Activity

Spiro[indene-1,4'-piperidin]-3(2H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a distinctive arrangement where an indene moiety is fused with a piperidine ring, imparting it with unique chemical properties that facilitate interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C13H13NO\text{Chemical Structure }\quad \text{C}_{13}\text{H}_{13}\text{N}\text{O}

This compound is characterized by a spiro carbon that connects the indene and piperidine rings, which plays a crucial role in its biological activity.

Target Receptors

This compound has been identified as a potent and selective agonist for the somatostatin receptor subtype 2 (sst2) . The interaction with the sst2 receptor leads to significant biochemical responses, influencing endocrine and nervous system functions.

Binding Affinity

The compound exhibits an IC50 value of 84 nM , indicating strong binding affinity to the sst2 receptor. This binding triggers a cascade of intracellular events that can modulate hormone secretion and neurotransmission pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown its potential in inhibiting cancer cell proliferation. For instance, it demonstrated antiproliferative effects against various human cancer cell lines.
  • Neurokinin Receptor Modulation : The compound has been studied for its antagonistic effects on neurokinin receptors, suggesting applications in pain management and inflammation treatment.

Case Studies

  • Antiproliferative Studies : In vitro assays using human lung cancer cells (A549) indicated that this compound could effectively inhibit cell growth at concentrations ranging from 25 to 250 μM. The results showed approximately 50% growth inhibition at 50 μg/mL .
    Concentration (μg/mL)Cell Growth Control (%)
    2580
    5050
    10030
    25010
  • Neurokinin Receptor Antagonism : The compound's ability to act as a neurokinin receptor antagonist was evaluated through binding affinity assays, demonstrating promising results for therapeutic applications in neurogenic pain.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its metabolic stability and excretion pathways are currently under investigation to better understand its therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed for constructing spiro[indene-1,4'-piperidin]-3(2H)-one derivatives?

The Nazarov cyclization of 1,4-pentadien-3-ols catalyzed by FeBr₃ is a key method, producing spiro[indene-1,4'-quinoline] frameworks with high diastereo- and regioselectivity (59–70% yields) . Multicomponent reactions involving isatin, 1,3-diketones, and ammonium acetate in ethanol-water solvents (9:1 ratio) also yield spiro compounds, monitored via TLC and characterized by NMR, IR, and X-ray crystallography .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and X-ray crystallography (e.g., CCDC codes 843674, 843676) are essential. For example, IR spectroscopy identifies carbonyl stretches (1677 cm⁻¹), while NMR confirms regioselectivity in spiro junctions . Single-crystal X-ray data validate complex stereochemistry .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in Nazarov cyclization reactions for this compound synthesis?

Substituent effects significantly influence selectivity. Introducing phenyl groups at the C-1 position stabilizes carbocation intermediates, favoring spiro[indene-1,4'-quinoline] formation over alternative pathways. Catalyst choice (e.g., FeBr₃ vs. Brønsted acids) also modulates selectivity by altering transition-state stabilization .

Q. What mechanistic insights explain the high diastereoselectivity in this compound synthesis?

The FeBr₃-catalyzed Nazarov cyclization proceeds via a [4π] electrocyclic mechanism, followed by nucleophilic trapping. The stereochemical outcome is controlled by steric hindrance at the carbocation center and π-π stacking interactions between aromatic moieties, as evidenced by X-ray structures of intermediates .

Q. How do structural modifications of this compound derivatives impact their biological activity?

Substitution at the indene or piperidine rings alters receptor binding. For example, introducing a cyclopropylmethyl group enhances CCR2 antagonism (IC₅₀ = 0.45 nM in chemotaxis assays), while fluorophenyl groups improve selectivity over CCR5 (~500-fold) . SAR studies recommend prioritizing small alicyclic substituents for potency .

Q. What green chemistry principles can be applied to this compound synthesis?

Ethanol-water solvent systems reduce toxicity, and FeBr₃ offers an eco-friendly alternative to rare-metal catalysts. Catalyst recyclability studies (e.g., FeBr₃ recovery via precipitation) and solvent-free microwave-assisted methods are under exploration .

Q. How can contradictions in reported selectivity data for spiro compound synthesis be resolved?

Divergent selectivity in Nazarov vs. cycloaddition routes (e.g., vs. 11) arises from differing transition states. Computational modeling (DFT) and in situ monitoring (e.g., ReactIR) clarify reaction pathways. Systematic variation of electron-withdrawing/donating groups on substrates can reconcile discrepancies .

Methodological Considerations

  • Data Interpretation Table :

    ParameterNazarov Cyclization Multicomponent Reaction
    Yield (%)59–7065–85
    Diastereoselectivity>20:1Not reported
    CatalystFeBr₃NH₄OAc
    Key CharacterizationX-ray crystallographyHRMS, NMR
  • Critical Reagents :

    • FeBr₃ (CAS 7789-46-0): Low-cost, air-stable catalyst for scalable synthesis .
    • N-Sulfonyl 1,4-pentadien-3-ols: Substrates enabling spiro[indene-1,4'-quinoline] formation .

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